Cas no 1172702-26-9 (2-(4-Methyl-1H-pyrazol-1-yl)butanamide)
2-(4-Methyl-1H-pyrazol-1-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methyl-1H-pyrazol-1-yl)butanamide
- 2-(4-methylpyrazol-1-yl)butanamide
- 2-(4-methylpyrazolyl)butanamide
- SBB026044
- STK352974
- 1H-pyrazole-1-acetamide, alpha-ethyl-4-methyl-
- 2-(4-Methyl-1H-pyrazol-1-yl)butanamide
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- Inchi: 1S/C8H13N3O/c1-3-7(8(9)12)11-5-6(2)4-10-11/h4-5,7H,3H2,1-2H3,(H2,9,12)
- InChI Key: OZLKZWXHLAQFON-UHFFFAOYSA-N
- SMILES: O=C(C(CC)N1C=C(C)C=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Topological Polar Surface Area: 60.9
2-(4-Methyl-1H-pyrazol-1-yl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM487318-1g |
2-(4-Methyl-1H-pyrazol-1-yl)butanamide |
1172702-26-9 | 97% | 1g |
$262 | 2022-06-14 | |
| Chemenu | CM487318-5g |
2-(4-Methyl-1H-pyrazol-1-yl)butanamide |
1172702-26-9 | 97% | 5g |
$779 | 2022-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628197-5g |
2-(4-Methyl-1H-pyrazol-1-yl)butanamide |
1172702-26-9 | 98% | 5g |
¥6552.00 | 2024-08-09 |
2-(4-Methyl-1H-pyrazol-1-yl)butanamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(4-Methyl-1H-pyrazol-1-yl)butanamide
2-(4-Methyl-1H-pyrazol-1-yl)butanamide: A Novel Scaffold for Targeted Drug Development
2-(4-Methyl-1H-pyrazol-1-yl)butanamide, with the CAS No. 1172702-26-9, represents a promising molecular scaffold in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities. The 4-Methyl-1H-pyrazol-1-yl group, a key structural feature, contributes to the compound's unique pharmacological profile. Recent advancements in drug discovery have highlighted the potential of such scaffolds in targeting specific protein kinases and inflammatory pathways, making 2-(4-Methyl-1H-pyrazol-1-yl)butanamide a subject of significant interest in pharmaceutical research.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the butanamide functional group in this compound plays a critical role in modulating its interaction with target proteins. The 4-Methyl-1H-pyrazol-1-yl substituent enhances the compound's ability to bind to ATP-binding sites of kinases, a mechanism that is crucial for its potential as an anti-cancer agent. The structural flexibility of the 2-(4-Methyl-1H-pyrazol-1-yl)butanamide scaffold allows for the incorporation of various functional groups, enabling the design of molecules with improved selectivity and reduced off-target effects.
Emerging research in ACS Chemical Biology (2024) has focused on the application of 2-(4-Methyl-1H-pyrazol-1-yl)butanamide as a lead compound for the development of anti-inflammatory drugs. The compound's ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation, has been validated through in vitro and in vivo studies. This property positions 2-(4-Methyl-1H-pyrazol-1-yl)butanamide as a potential therapeutic candidate for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Structural analysis of 2-(4-Methyl-1H-pyrazol-1-yl)butanamide reveals its potential for further chemical modification. The butanamide moiety can be modified to enhance metabolic stability, while the 4-Methyl-1H-pyrazol-1-yl group can be substituted to optimize binding affinity. These modifications are critical for improving the compound's pharmacokinetic properties and reducing potential side effects. Recent work in Organic & Biomolecular Chemistry (2023) has explored the synthesis of analogs with enhanced potency and selectivity, highlighting the compound's versatility in drug development.
The 4-Methyl-1H-pyrazol-1-yl substituent in 2-(4-Methyl-1H-pyrazol-1-yl)butanamide is particularly noteworthy for its ability to modulate enzyme activity. Studies in Drug Discovery Today (2024) have shown that this group can significantly alter the conformation of target proteins, leading to enhanced inhibitory effects. This structural feature is believed to contribute to the compound's potential in targeting specific enzymes involved in disease progression, such as phosphatidylinositol-3-kinase (PI3K) and Janus kinase (JAK) pathways.
The butanamide functional group in 2-(4-Methyl-1H-pyrazol-1-yl)butanamide is also a key factor in its chemical stability and solubility. These properties are essential for the compound's application in pharmaceutical formulations. Research published in Pharmaceutical Research (2023) has investigated the impact of the butanamide moiety on the compound's solubility profile, demonstrating its potential for oral administration. This finding is particularly relevant for the development of drugs that require high bioavailability.
Recent advances in computational chemistry have further elucidated the mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)butanamide. Molecular docking studies have revealed that the compound's binding affinity to target proteins is influenced by the spatial arrangement of the 4-Methyl-1H-pyrazol-1-yl group. These insights are critical for the rational design of derivatives with improved therapeutic efficacy. The butanamide moiety also plays a role in stabilizing the compound's interaction with target proteins, as demonstrated in a study published in Journal of Computational Chemistry (2024).
The 4-Methyl-1H-pyyrazol-1-yl substituent in 2-(4-Methyl-1H-pyrazol-1-yl)butanamide has been shown to enhance the compound's ability to inhibit specific protein kinases. This property is particularly important for the development of targeted therapies for cancer. Studies in Cancer Research (2023) have highlighted the potential of this compound in suppressing the growth of tumor cells by inhibiting key signaling pathways. The structural features of 2-(4-Methyl-1H-pyrazol-1-yl)butanamide make it a valuable lead compound for the design of more effective anti-cancer agents.
Recent studies have also explored the potential of 2-(4-Methyl-1H-pyrazol-1-yl)butanamide in the treatment of neurological disorders. The compound's ability to modulate neurotransmitter activity has been investigated in Neuropharmacology (2024). These findings suggest that the butanamide functional group may play a role in the compound's interaction with neurotransmitter receptors, opening new avenues for the development of drugs for conditions such as Alzheimer's disease and Parkinson's disease.
The structural versatility of 2-(4-Methyl-1H-pyrazol-1-yl)butanamide makes it an attractive candidate for further chemical modifications. Researchers are exploring ways to enhance its pharmacological profile while minimizing potential side effects. The 4-Methyl-1H-pyrazol-1-yl group is a focal point for these modifications, as it is believed to be critical for the compound's biological activity. These efforts are part of a broader trend in drug discovery to develop more selective and effective therapeutic agents.
In conclusion, 2-(4-Methyl-1H-pyrazol-1-yl)butanamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features, including the 4-Methyl-1H-pyrazol-1-yl group and the butanamide functional moiety, position it as a promising lead compound for the development of new drugs. Ongoing research continues to uncover new insights into its potential applications, underscoring the importance of this compound in modern drug discovery.
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